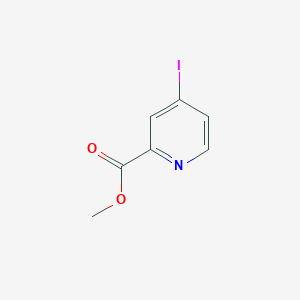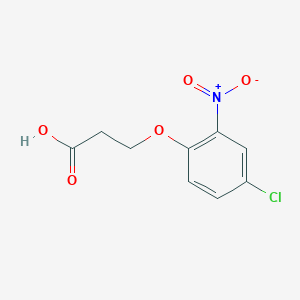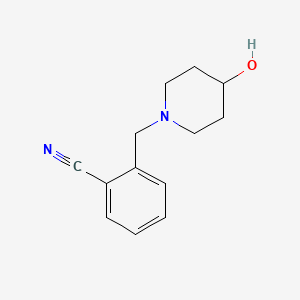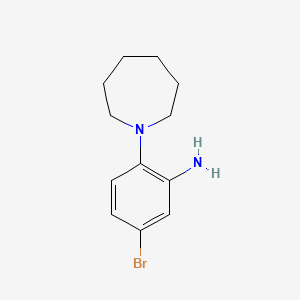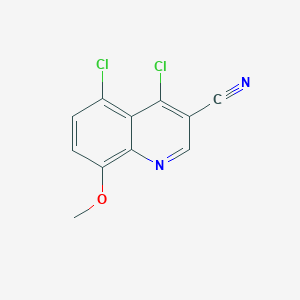![molecular formula C15H13BrO4 B1358858 4-[(3-Bromobenzyl)oxy]-3-methoxybenzoic acid CAS No. 1016873-65-6](/img/structure/B1358858.png)
4-[(3-Bromobenzyl)oxy]-3-methoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4-[(3-Bromobenzyl)oxy]-3-methoxybenzoic acid typically involves the reaction of 3-bromobenzyl bromide with 3-methoxybenzoic acid under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .
Chemical Reactions Analysis
4-[(3-Bromobenzyl)oxy]-3-methoxybenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.
Scientific Research Applications
4-[(3-Bromobenzyl)oxy]-3-methoxybenzoic acid is used in various scientific research applications, including:
Biology: The compound is used in biochemical research, especially in the study of proteomics.
Medicine: Research is ongoing to explore its potential therapeutic applications, although specific uses in medicine are still under investigation.
Industry: It is used in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of 4-[(3-Bromobenzyl)oxy]-3-methoxybenzoic acid involves its interaction with specific molecular targets. In coupling reactions, for example, the compound acts as a substrate that undergoes transmetalation with a palladium catalyst, leading to the formation of new carbon-carbon bonds . The exact molecular pathways and targets can vary depending on the specific application and reaction conditions.
Comparison with Similar Compounds
4-[(3-Bromobenzyl)oxy]-3-methoxybenzoic acid can be compared with other similar compounds such as:
3-Bromo-2-(3’-bromobenzyloxy)phenylboronic acid: This compound has a similar structure but includes a boronic acid group, making it useful in different types of coupling reactions.
4-[(3-Bromobenzyl)oxy]-2-methoxybenzoic acid: This isomer differs in the position of the methoxy group, which can affect its reactivity and applications.
The uniqueness of this compound lies in its specific structure, which allows it to participate in a variety of chemical reactions and makes it valuable in research and industrial applications.
Properties
IUPAC Name |
4-[(3-bromophenyl)methoxy]-3-methoxybenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO4/c1-19-14-8-11(15(17)18)5-6-13(14)20-9-10-3-2-4-12(16)7-10/h2-8H,9H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCENFXPJMGKQFH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)OCC2=CC(=CC=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

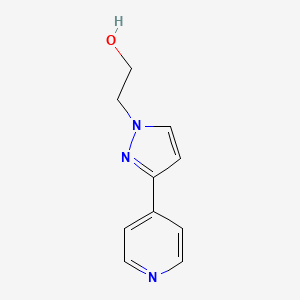
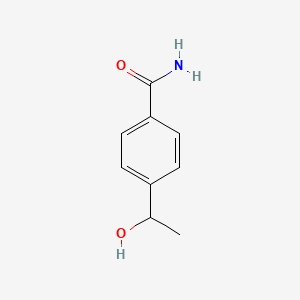
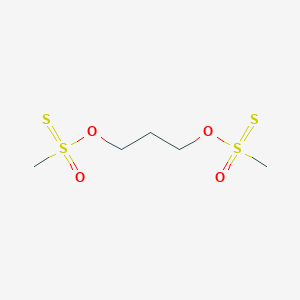
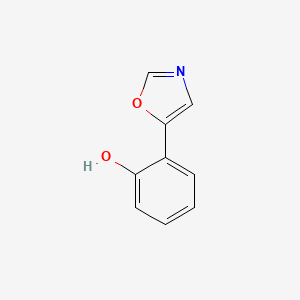

![4-[4-(Benzyloxy)phenyl]oxan-4-ol](/img/structure/B1358787.png)
